Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-

Description

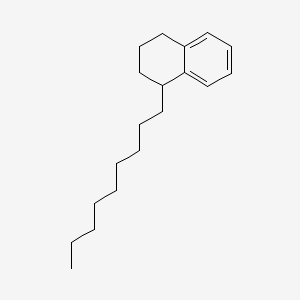

Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- is a tetrahydronaphthalene derivative with a nonyl group (-C₉H₁₉) substituted at the 1-position of the partially hydrogenated naphthalene ring. Structurally, it combines the aromatic stability of the naphthalene system with the hydrophobicity and conformational flexibility of a long alkyl chain. These derivatives are typically used in industrial applications, including solvents, surfactants, and intermediates in organic synthesis.

Properties

CAS No. |

33425-49-9 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-nonyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3 |

InChI Key |

QMOFHSNOIHJCKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of naphthalene derivatives with tetrahydro and alkyl substituents typically involves the alkylation of a tetrahydronaphthalene core or the selective hydrogenation and functionalization of naphthalene derivatives. For 1,2,3,4-tetrahydro-1-nonyl-naphthalene, the key synthetic challenge is the introduction of the long nonyl alkyl chain at the 1-position of the tetrahydronaphthalene ring system.

Alkylation of Tetrahydronaphthalene Core

The most common approach involves the Friedel-Crafts alkylation of 1,2,3,4-tetrahydronaphthalene with a suitable nonyl halide or olefin under Lewis acid catalysis:

Catalysts and Conditions: Aluminum chloride (AlCl3) or a mixture of aluminum chloride and iodine is typically used as the catalyst. The reaction is performed in an inert organic solvent such as dichloromethane, dichloroethane, or cyclohexane, or even solvent-free by direct mixing of reactants.

Temperature: The reaction temperature is maintained between 0 °C and 30 °C, preferably around room temperature (15–30 °C), to optimize yield and minimize side reactions.

Mechanism: The Lewis acid activates the alkylating agent (nonyl halide or olefin), facilitating electrophilic substitution at the 1-position of tetrahydronaphthalene, yielding 1-nonyl-1,2,3,4-tetrahydronaphthalene.

Yields and Purification: The crude product mixture is often subjected to aqueous workup involving sequential washing with aqueous sodium hydroxide, hydrochloric acid, water, and saturated sodium chloride solution, followed by drying over sodium sulfate and filtration. Subsequent purification may involve distillation or crystallization from solvent mixtures such as ethyl acetate/ethanol.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-nonylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: It can be further reduced to fully hydrogenated derivatives using hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

1,2,3,4-Tetrahydro-1-nonylnaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-1-nonylnaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- (inferred properties) with structurally related tetrahydronaphthalene derivatives based on the evidence:

Key Observations:

Molecular Weight and Substituent Effects: The nonyl-substituted derivative has the highest molecular weight (256.43 g/mol) among the compared compounds, directly attributable to the long alkyl chain. This increases steric bulk and reduces volatility compared to methyl or phenyl derivatives . Tetramethyl derivatives (e.g., 1,1,4,7-tetramethyl-) exhibit moderate molecular weights but extreme lipophilicity (LogP 9.8), suggesting that alkyl chain length and branching critically influence hydrophobicity .

Thermodynamic and Physical Properties: Tetralin (unsubstituted) has a standard gas-phase enthalpy of formation (ΔfH°gas) of 30.0 kJ/mol, while methyl-substituted derivatives show exothermic reaction enthalpies (ΔrH°: -7.1 kJ/mol) in liquid-phase reactions . Long alkyl chains (e.g., nonyl) likely increase thermal stability and melting points due to van der Waals interactions, though specific data are absent in the evidence.

Applications and Toxicity: Methyl- and phenyl-substituted derivatives are common in pharmaceuticals and organic synthesis . Tetramethyl derivatives are used in fragrances and materials science due to their high LogP and stability . Toxicology data for naphthalene derivatives () indicate that alkyl chain length and substitution patterns influence toxicity, with methylnaphthalenes showing distinct profiles compared to parent naphthalene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.